molecular formula C17H17N5O B2837656 3-methyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide CAS No. 921073-90-7

3-methyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide

Katalognummer: B2837656
CAS-Nummer: 921073-90-7
Molekulargewicht: 307.357
InChI-Schlüssel: RCGASEMMSCMQMA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-methyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide is a synthetic chemical compound designed for research applications. It incorporates a benzamide moiety linked to a 1-(p-tolyl)-1H-tetrazole unit, a structure of significant interest in medicinal and agrochemical discovery. The tetrazole ring is a well-known bioisostere for a carboxylic acid or other planar, negatively charged functional groups, which can enhance a compound's metabolic stability, membrane permeability, and bioavailability . Benzamide derivatives are frequently explored for their diverse biological activities, making this hybrid molecule a valuable scaffold for developing new pharmacologically active agents . Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules. Its structure is particularly relevant for investigating potential anticancer and antimicrobial agents, as both tetrazole and benzamide derivatives have demonstrated promising activity in these areas . The presence of the tetrazole ring also makes it a candidate for materials science applications, such as in the development of corrosion inhibitors for industrial materials . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Eigenschaften

IUPAC Name

3-methyl-N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O/c1-12-6-8-15(9-7-12)22-16(19-20-21-22)11-18-17(23)14-5-3-4-13(2)10-14/h3-10H,11H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCGASEMMSCMQMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Tetrazole-Containing Benzamides

  • 4-Fluoro-3-sulfamoyl-N-((1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methyl)benzamide (6r)
    • Structure : Shares a benzamide core but replaces the tetrazole with a 1,2,3-triazole ring. The p-tolyl group is retained, and a sulfamoyl substituent is added at the 3-position of the benzene ring.
    • Key Data :
  • 1H NMR (DMSO-d6) : δ 9.34 (t, J = 5.5 Hz, amide NH), 8.65 (s, triazole CH) .
  • Losartan

    • Structure : Features a biphenyltetrazole linked to an imidazole core.
    • Role : Clinically used angiotensin II receptor antagonist; highlights the importance of the tetrazole group in receptor binding .

Non-Tetrazole Benzamide Derivatives

  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
    • Structure : Retains the 3-methylbenzamide core but substitutes the tetrazole-p-tolyl group with a hydroxy-dimethylethyl moiety.
    • Key Data :
  • X-ray Analysis : Confirmed an N,O-bidentate directing group, useful in metal-catalyzed C–H functionalization .
  • 1H NMR (CDCl3) : δ 1.3 (s, t-butyl), 6.6–8.3 (aromatic and amide protons) .

  • N-Pyrazolylbenzamide Derivatives (e.g., 5a, 5h)

    • Structure : Pyrazole replaces tetrazole; substituents include t-butyl and 4-chlorophenyl groups.
    • Key Data :
  • FTIR : Amide C=O stretch at 1673–1660 cm⁻¹, comparable to the target compound’s expected range.

Physicochemical and Spectroscopic Comparisons

Table 1: Comparative Spectral Data

Compound 1H NMR (δ, ppm) FTIR (C=O, cm⁻¹) Melting Point (°C)
Target Compound Data not provided in evidence Expected ~1670 Not available
6r (Triazole analogue) 9.34 (amide NH), 8.65 (triazole CH) 1673 175–177
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 1.3 (t-butyl), 6.6–8.3 (aromatic) 1673 Not reported
5a (Pyrazole analogue) 6.6 (pyrazole CH), 7.8 (aromatic) 1673 Not reported

Key Observations:

  • Amide NH Signals : The target compound’s amide proton is expected near δ 9–10 ppm, similar to 6r (δ 9.34) .
  • Aromatic Protons : Substituents on the benzene ring (e.g., 3-methyl vs. 4-fluoro) influence chemical shifts. For example, 3-methylbenzamide derivatives show upfield shifts for methyl groups (δ ~2.3 ppm) .
  • Tetrazole vs. Triazole : Tetrazole rings typically exhibit 1H NMR signals for NH protons (δ ~10–12 ppm in DMSO-d6), absent in triazoles .

Q & A

Q. What are the optimal synthetic routes for 3-methyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves a multi-step process:
  • Step 1 : Preparation of the benzamide core via amidation of 3-methylbenzoic acid with an appropriate amine.
  • Step 2 : Introduction of the tetrazole moiety via azide-alkyne cycloaddition (Click chemistry) or substitution reactions. For example, coupling 1-(p-tolyl)-1H-tetrazole-5-methanamine with the benzamide intermediate under reflux in DMF or acetonitrile .
  • Critical Parameters : Temperature (60–100°C), solvent polarity (DMF enhances nucleophilicity), and catalysts (Cu(I) for cycloaddition). Yields >70% are achievable with strict exclusion of moisture .

Q. How can spectroscopic and crystallographic techniques confirm the structural integrity of this compound?

  • Methodological Answer :
  • NMR : 1H^1\text{H}-NMR should show peaks for the methyl group (δ 2.35 ppm, singlet), aromatic protons (δ 7.2–8.1 ppm), and tetrazole protons (δ 8.5–9.0 ppm). 13C^{13}\text{C}-NMR confirms the carbonyl (C=O) at ~168 ppm .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths (e.g., tetrazole N–N bonds: ~1.30–1.35 Å) and dihedral angles between benzamide and tetrazole rings .
  • Mass Spectrometry : ESI-MS typically shows [M+H]+ peaks matching the molecular weight (e.g., ~335.4 g/mol) .

Q. What preliminary biological assays are suitable for evaluating its antimicrobial potential?

  • Methodological Answer :
  • MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth. The tetrazole group’s electron-deficient nature may disrupt bacterial membrane proteins .
  • Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK293) to establish selectivity indices .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Methodological Answer :
  • Substituent Variation : Replace the p-tolyl group with electron-withdrawing (e.g., -CF3_3) or bulky (e.g., tert-butyl) groups to modulate steric and electronic effects. For example, fluorinated analogs (e.g., 3,4-difluorophenyl) enhance metabolic stability .
  • Bioisosteric Replacement : Substitute tetrazole with carboxylate or sulfonamide groups to compare binding affinities .
  • Data Analysis : Use IC50_{50} values from enzyme inhibition assays (e.g., COX-2) and regression models to quantify substituent contributions .

Q. How to resolve contradictions in biological data (e.g., in vitro vs. in vivo efficacy)?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Measure logP (e.g., ~2.5 via HPLC) to assess bioavailability. Low solubility (common with tetrazoles) may limit in vivo activity despite in vitro potency .
  • Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites. For instance, oxidative demethylation of the benzamide methyl group may reduce activity .
  • Species-Specific Differences : Compare target protein homology (e.g., human vs. murine COX-2) using BLAST or molecular dynamics simulations .

Q. What computational strategies predict binding modes with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with enzymes (e.g., tetrazole binding to Zn2+^{2+} in metalloproteases). Key residues (e.g., His224 in ACE) form hydrogen bonds with the tetrazole ring .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. RMSD <2.0 Å indicates stable binding .

Critical Analysis of Evidence

  • Contradictions : highlights that tetrazole derivatives’ activity depends on pH-dependent equilibrium between neutral and ionized forms, which may explain variability in biological assays .
  • Gaps : Limited data on in vivo toxicity and ADME properties necessitate further pharmacokinetic studies .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.